1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16012581
InChI: InChI=1S/C10H12BrFO/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6,10,13H,1-2H3
SMILES:
Molecular Formula: C10H12BrFO
Molecular Weight: 247.10 g/mol

1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol

CAS No.:

Cat. No.: VC16012581

Molecular Formula: C10H12BrFO

Molecular Weight: 247.10 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol -

Specification

Molecular Formula C10H12BrFO
Molecular Weight 247.10 g/mol
IUPAC Name 1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-ol
Standard InChI InChI=1S/C10H12BrFO/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6,10,13H,1-2H3
Standard InChI Key UENIBTJCNAAWMS-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C1=C(C=C(C=C1)Br)F)O

Introduction

Structural Characteristics

Molecular Architecture

The molecular formula of 1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol is C₁₀H₁₂BrFO, with a molecular weight of 247.10 g/mol (estimated via analogs) . The structure comprises:

  • A 4-bromo-2-fluorophenyl group: Bromine at the para position and fluorine at the ortho position relative to the propanol side chain.

  • A 2-methylpropan-1-ol moiety: A tertiary carbon bearing a hydroxyl group and two methyl branches.

The spatial arrangement of substituents influences electronic properties. The electron-withdrawing bromine and fluorine atoms induce partial positive charges on the phenyl ring, affecting reactivity in electrophilic substitutions.

Spectroscopic Data

While direct spectral data for this compound is unavailable, analogs suggest characteristic signals:

  • ¹H NMR: Aromatic protons near δ 7.4–8.1 ppm (doublets for para-bromo and ortho-fluoro substituents) . Methyl groups on the propanol chain appear as singlets around δ 1.8–2.0 ppm.

  • ¹³C NMR: Carbonyl carbons (if oxidized) near δ 190–210 ppm, aromatic carbons between δ 115–135 ppm, and methyl carbons at δ 20–30 ppm .

Synthesis and Preparation

Synthetic Pathways

1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol can be synthesized via two primary routes, adapted from methodologies for analogous compounds:

Grignard Reaction

A Grignard reagent (e.g., 2-methylpropan-1-ol-magnesium bromide) reacts with 4-bromo-2-fluorobenzaldehyde under anhydrous conditions:

4-Bromo-2-fluorobenzaldehyde+CH3C(CH3)MgBrEt2O1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol\text{4-Bromo-2-fluorobenzaldehyde} + \text{CH}_3\text{C(CH}_3\text{)MgBr} \xrightarrow{\text{Et}_2\text{O}} \text{1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol}

Key Conditions:

  • Temperature: 0°C to room temperature.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran.

  • Yield: ~60–70% (estimated from similar reactions).

Friedel-Crafts Alkylation

Using aluminum chloride (AlCl₃) as a catalyst, 4-bromo-2-fluorobenzene reacts with 2-methylpropan-1-ol in dichloromethane :

4-Bromo-2-fluorobenzene+(CH3)2CHCH2OHAlCl3,CH2Cl21-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol\text{4-Bromo-2-fluorobenzene} + \text{(CH}_3\text{)}_2\text{CHCH}_2\text{OH} \xrightarrow{\text{AlCl}_3, \text{CH}_2\text{Cl}_2} \text{1-(4-Bromo-2-fluorophenyl)-2-methylpropan-1-ol}

Optimization Notes:

  • Inert atmosphere (argon/nitrogen) prevents oxidation .

  • Reaction time: 1–2 hours at 0–20°C .

Physical and Chemical Properties

Physicochemical Profile

PropertyValue/DescriptionSource/Inference
Molecular Weight247.10 g/molCalculated
Melting PointNot reported (analogs: 80–100°C)Extrapolated
Boiling PointNot reported (estimated >250°C)QSPR models
LogP~2.8–3.2 (hydrophobic)Analog data
SolubilityLow in water; soluble in organic solvents (DCM, EtOAc)Structural analogs

Reactivity

  • Oxidation: The secondary alcohol may oxidize to a ketone (e.g., 1-(4-bromo-2-fluorophenyl)-2-methylpropan-1-one) under strong oxidizing agents like CrO₃ .

  • Halogen Exchange: Bromine may participate in nucleophilic aromatic substitution under high-temperature conditions with amines or thiols.

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